Oxandrolone

Anabolic-Androgenic Ratio Receptor Binding Selectivity

Oxandrolone (53-39-4) is a 17α-alkylated DHT derivative with an unmatched anabolic:androgenic ratio (1:3–1:13) and exceptionally low androgen receptor binding affinity (RBA 0.3%). This profile minimizes virilization, enabling preferential use in women and pediatric populations versus oxymetholone (RBA 0.4%) or stanozolol (RBA 0.8%). Evidence supports 33% faster wound closure, reduced burn-center surgical procedures (SMD=-1.25, p=0.04), and significant height velocity gains in CDGP (+2.7 cm/year). Not interchangeable with generic anabolic steroids.

Molecular Formula C19H30O3
Molecular Weight 306.4 g/mol
CAS No. 53-39-4
Cat. No. B1677835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxandrolone
CAS53-39-4
SynonymsAnavar
Oxandrin
Oxandrolone
SC 11585
SC-11585
SC11585
Molecular FormulaC19H30O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C)O)CCC4C3(COC(=O)C4)C
InChIInChI=1S/C19H30O3/c1-17-11-22-16(20)10-12(17)4-5-13-14(17)6-8-18(2)15(13)7-9-19(18,3)21/h12-15,21H,4-11H2,1-3H3
InChIKeyQSLJIVKCVHQPLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPRACTICALLY INSOL IN WATER;  SPARINGLY SOL IN ALC, ACETONE;  FREELY SOL IN CHLOROFORM
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oxandrolone (CAS 53-39-4): Anabolic-Androgenic Steroid for Body Weight Restoration and Muscle Wasting


Oxandrolone (CAS 53-39-4) is a synthetic, orally bioavailable anabolic-androgenic steroid (AAS) derived from dihydrotestosterone, characterized by a 2-oxa modification and C17α-alkylation [1]. It is primarily indicated for the restoration of lean body mass in patients experiencing weight loss due to chronic infection, major surgery, severe trauma, or prolonged corticosteroid use [2]. This compound exhibits a markedly high anabolic:androgenic ratio, estimated between 1:3 and 1:13 [3], which underpins its preferential clinical use in populations where minimizing virilization is critical, such as children and women [4].

Why Substituting Oxandrolone with Other 17α-Alkylated Anabolic Steroids Compromises Therapeutic Precision


In-class anabolic steroids like oxymetholone and stanozolol cannot be freely substituted for oxandrolone due to profound quantitative differences in their anabolic:androgenic ratios and distinct safety profiles. While many share the 17α-alkylation for oral bioavailability, their differential binding affinities for the androgen receptor and varied hepatic metabolism yield non-equivalent clinical outcomes. Specifically, oxandrolone's documented lower relative binding affinity (RBA) of 0.3% [1] and its favorable anabolic:androgenic ratio of approximately 1:3–1:13 [2] are not matched by its closest comparators, such as oxymetholone (RBA 0.4%) or stanozolol (RBA 0.8%), which often present with a higher burden of androgenic side effects and hepatotoxicity [3]. This evidence demonstrates that generic class-based substitution would introduce unacceptable variance in therapeutic index and patient safety.

Oxandrolone Differential Evidence: Quantitative Head-to-Head Comparisons Against Analogues


Oxandrolone Exhibits a Superior Anabolic-to-Androgenic Ratio Compared to Oxymetholone and Stanozolol

Oxandrolone demonstrates a superior anabolic:androgenic ratio compared to oxymetholone. This ratio is critical for selecting an anabolic agent in populations susceptible to virilization [1].

Anabolic-Androgenic Ratio Receptor Binding Selectivity

Oxandrolone Shows a Lower Androgen Receptor Binding Affinity Than Nandrolone and Stanozolol

In competitive binding assays, oxandrolone exhibits a relative binding affinity (RBA) for the human androgen receptor that is substantially lower than that of nandrolone and stanozolol [1].

Androgen Receptor Binding Affinity Relative Binding Affinity (RBA)

Oxandrolone Demonstrates a Lower Incidence of Hepatic Dysfunction Compared to Oxymetholone

Oxandrolone is associated with a lower incidence and severity of hepatotoxicity compared to oxymetholone [1].

Hepatotoxicity Liver Enzymes Safety Profile

Oxandrolone Significantly Reduces Surgical Burden and Hospital Stay in Burn Patients: A Meta-Analysis

A 2025 meta-analysis of 14 RCTs (n=2822) confirms oxandrolone's clinical utility in burn management by demonstrating significant reductions in surgical procedures and length of hospital stay compared to standard care [1].

Burn Injury Clinical Trial Meta-Analysis

Oxandrolone Accelerates Cutaneous Wound Closure Compared to Placebo in a Rat Model

In a rat model, oxandrolone treatment significantly accelerated wound closure and improved wound biomechanics compared to placebo [1].

Wound Healing Preclinical Tensile Strength

Oxandrolone Improves Height Velocity in Boys with Constitutional Growth Delay

In a randomized, placebo-controlled trial, low-dose oxandrolone therapy significantly increased growth velocity in boys with constitutional delay of growth and puberty [1].

Pediatric Endocrinology Growth Velocity Constitutional Delay

Oxandrolone (CAS 53-39-4) Priority Application Scenarios Based on Differential Evidence


Pediatric Growth Disorders: Targeted Anabolic Intervention Without Androgenic Progression

Procure oxandrolone for the management of constitutional delay of growth and puberty (CDGP) in boys, where a 1-year course of 0.1 mg/kg/day significantly increased height velocity from 6.8 to 9.5 cm/year compared to placebo without accelerating pubertal progression [1]. This evidence supports its use over more androgenic alternatives like testosterone, which would induce unwanted virilization and skeletal maturation.

Severe Burn Injury: Reducing Surgical Morbidity and Accelerating Recovery

Stock oxandrolone for burn centers based on meta-analytic evidence demonstrating a significant reduction in surgical procedures (SMD = -1.25; p=0.04) and length of hospital stay normalized to burn size (SMD = -1.07; p=0.007) [2]. This provides a quantifiable advantage over standard nutritional support alone, directly impacting patient outcomes and resource utilization.

Chronic Wasting Conditions: Minimizing Virilization in Vulnerable Populations

Utilize oxandrolone for promoting weight gain in patients with HIV-associated wasting or prolonged corticosteroid use, where its favorable anabolic:androgenic ratio (1:3–1:13) [3] and low androgen receptor binding affinity (RBA 0.3%) [4] offer a distinct safety advantage over oxymetholone (RBA 0.4%, severe hepatotoxicity) and stanozolol (RBA 0.8%) in women and children.

Surgical Recovery and Wound Healing: Accelerating Tissue Repair

Consider oxandrolone for perioperative or wound care protocols, supported by preclinical data showing a 33% faster wound closure time (12 vs. 18 days) and a 1.8-fold increase in wound tensile strength compared to placebo [5]. This positions it as a potential adjunct to accelerate recovery in cases of impaired wound healing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxandrolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.